molecular formula C7H6ClF3N2O2S B13460308 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride CAS No. 1196153-77-1

2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride

Katalognummer: B13460308
CAS-Nummer: 1196153-77-1
Molekulargewicht: 274.65 g/mol
InChI-Schlüssel: PHMLSXGKBVCHBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride is a chemical compound with the molecular formula C7H6ClF3N2O2S and a molecular weight of 274.65 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a pyrazine ring, making it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride typically involves the reaction of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl fluoride with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required specifications for various applications.

Analyse Chemischer Reaktionen

2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing capacity, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethyl group into target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride include:

The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a pyrazine ring, providing distinct reactivity and application potential in various fields.

Eigenschaften

CAS-Nummer

1196153-77-1

Molekularformel

C7H6ClF3N2O2S

Molekulargewicht

274.65 g/mol

IUPAC-Name

2-[5-(trifluoromethyl)pyrazin-2-yl]ethanesulfonyl chloride

InChI

InChI=1S/C7H6ClF3N2O2S/c8-16(14,15)2-1-5-3-13-6(4-12-5)7(9,10)11/h3-4H,1-2H2

InChI-Schlüssel

PHMLSXGKBVCHBX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC(=N1)C(F)(F)F)CCS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.